molecular formula C18H20N2O B7461808 (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone

(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone

Cat. No.: B7461808
M. Wt: 280.4 g/mol
InChI Key: LQWYVGKOEUYAPM-UHFFFAOYSA-N
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Description

(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is a compound that belongs to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives are widely studied for their potential therapeutic applications, including antimicrobial, antimalarial, and anticancer properties .

Properties

IUPAC Name

(2-cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(20-10-4-1-5-11-20)15-12-17(13-8-9-13)19-16-7-3-2-6-14(15)16/h2-3,6-7,12-13H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWYVGKOEUYAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropylquinoline with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antimalarial activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is unique due to its specific structural features, which confer distinct biological activities compared to other quinoline derivatives. Its cyclopropyl and piperidine moieties contribute to its unique pharmacological profile .

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